2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide

Catalog No.
S3178541
CAS No.
1798512-45-4
M.F
C15H15ClFNO2
M. Wt
295.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propa...

CAS Number

1798512-45-4

Product Name

2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide

Molecular Formula

C15H15ClFNO2

Molecular Weight

295.74

InChI

InChI=1S/C15H15ClFNO2/c1-10(7-11-5-6-20-9-11)18-15(19)8-12-13(16)3-2-4-14(12)17/h2-6,9-10H,7-8H2,1H3,(H,18,19)

InChI Key

DPOVEVQZLMCSTL-UHFFFAOYSA-N

SMILES

CC(CC1=COC=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Solubility

not available

The compound 2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is a synthetic organic molecule characterized by its unique structure, which combines a chloro-fluorophenyl group with a furan-containing side chain. Its chemical formula is C12H12ClFNOC_{12}H_{12}ClFNO and it has a molecular weight of 239.68 g/mol. The compound features a chloro group at the para position of the phenyl ring, a fluorine atom ortho to the chloro group, and an acetamide functional group linked to a propan-2-yl chain that is further substituted with a furan moiety.

The reactivity of 2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, which can lead to the formation of various derivatives.
  • Acid-Base Reactions: The amide functional group can participate in acid-base chemistry, making it useful in various synthetic pathways.
  • Condensation Reactions: The furan ring can engage in electrophilic aromatic substitution or condensation reactions, potentially leading to more complex molecules.

Research indicates that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide exhibit various biological activities, including anti-inflammatory and analgesic properties. The presence of both the chloro and fluorine substituents may enhance biological activity through improved binding affinity to biological targets, such as enzymes or receptors involved in pain and inflammation pathways.

Synthesis of this compound typically involves several steps:

  • Formation of the Chloro-Fluorophenyl Group: This can be achieved through halogenation of the corresponding phenol or aniline derivative.
  • Synthesis of the Furan Substituent: Furan derivatives can be synthesized using methods such as cyclodehydration of furfuryl alcohol or other furan precursors.
  • Coupling Reaction: The final step often involves coupling the chloro-fluorophenyl compound with the furan-containing intermediate via nucleophilic substitution or coupling reactions under suitable conditions (e.g., using bases or coupling agents).

This compound may have potential applications in pharmaceuticals due to its biological activities. It could serve as a lead compound for developing new analgesics or anti-inflammatory drugs. Additionally, its unique structure may allow for further modifications that could enhance its efficacy or selectivity.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies might involve:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Evaluating its effects on cell lines relevant to pain and inflammation.
  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion properties.

Several compounds share structural similarities with 2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide, including:

Compound NameStructural FeaturesBiological Activity
FlurbiprofenContains a propionic acid derivativeAnti-inflammatory
IbuprofenSimilar propionic acid structureAnalgesic and anti-inflammatory
DiclofenacAryl acetic acid derivativeAnti-inflammatory
NimesulideContains a sulfonamide groupAnalgesic and anti-inflammatory

Uniqueness

The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide lies in its specific combination of halogenated aromatic systems and furan rings, which may confer distinct pharmacological properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its potential for selective action on certain biological targets makes it a candidate for further research in drug development.

XLogP3

3.3

Dates

Last modified: 08-18-2023

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